Diphenyliodonium bromide

概要

説明

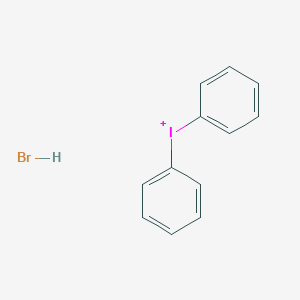

Diphenyliodonium bromide is an organic compound with the molecular formula C₁₂H₁₀BrI. It is a type of diaryliodonium salt, characterized by the presence of an iodonium cation and a bromide anion. This compound is known for its utility in organic synthesis, particularly as an arylating agent. It appears as a light yellow powder and is sensitive to light .

作用機序

Target of Action

Diphenyliodonium bromide, often referred to as an iodonium salt due to its chemical structure comprising an iodonium cation and a bromide anion, has found wide-ranging applications in scientific research . It is used in organic synthesis mostly as arylating reagents for a large variety of organic and inorganic nucleophiles .

Mode of Action

This interaction is responsible for its catalytic and oxidizing properties .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific biochemical context in which it is used. As an arylating agent, it can facilitate the formation of carbon-carbon bonds, which can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be mildly light-sensitive and should be stored in the dark . It is also stable towards heat, particularly those with substantially nonnucleophilic counterions . The specific conditions under which it is used can therefore have a significant impact on its effectiveness.

生化学分析

Biochemical Properties

Diphenyliodonium bromide interacts with various enzymes, proteins, and other biomolecules. The mechanism of action of this compound is believed to involve the formation of a covalent bond between the iodonium cation and the bromide anion, which is responsible for its catalytic and oxidizing properties .

Cellular Effects

This compound has been employed to investigate the biochemical and physiological effects of different compounds and drugs

Molecular Mechanism

It is believed to involve the formation of a covalent bond between the iodonium cation and the bromide anion, which is responsible for its catalytic and oxidizing properties .

準備方法

Synthetic Routes and Reaction Conditions: Diphenyliodonium bromide can be synthesized through various methods. One common approach involves the oxidation of iodoarenes with sodium perborate in the presence of acetic anhydride and concentrated sulfuric acid. The resulting iodine (III) intermediates are then coupled with benzene or activated arenes, followed by precipitation with potassium bromide . Another method involves the use of Oxone and sulfuric acid to oxidize iodoarenes, which are then coupled with arenes and precipitated with potassium bromide .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient oxidizing agents and controlled reaction conditions ensures high yield and purity of the final product. The process involves careful handling of reagents and maintenance of reaction conditions to prevent decomposition or side reactions.

化学反応の分析

Types of Reactions: Diphenyliodonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It acts as an arylating agent in nucleophilic substitution reactions, where the iodonium group is replaced by a nucleophile.

Oxidation Reactions: It can participate in oxidation reactions due to the presence of the iodine (III) center.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include thiols, amines, and phenols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

Oxidation: Reagents such as sodium periodate or Oxone are used under acidic conditions to facilitate the oxidation process.

Major Products:

Arylated Products: The primary products of nucleophilic substitution reactions are arylated compounds, where the aryl group from this compound is transferred to the nucleophile.

Oxidized Compounds: Oxidation reactions yield various oxidized products depending on the specific reaction conditions and substrates used.

科学的研究の応用

Diphenyliodonium bromide has a wide range of applications in scientific research:

Organic Synthesis: It is extensively used as an arylating agent in the synthesis of pharmaceuticals, pesticides, and dyes.

Catalysis: It serves as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

Biochemical Studies: It is employed to study the biochemical and physiological effects of different compounds and drugs.

Material Science: It is used in the preparation of advanced materials, such as conducting polymers and photoresists.

類似化合物との比較

- Diphenyliodonium Chloride

- Diphenyliodonium Iodide

- Phenyl(p-tolyl)iodonium Bromide

Each of these compounds has distinct properties and applications, making them valuable tools in various fields of research and industry.

生物活性

Diphenyliodonium bromide (DPIB) is an organoiodine compound that has gained attention in various fields, particularly in organic synthesis and biological research. This article explores the biological activity of DPIB, detailing its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its iodonium cation, which is stabilized by two phenyl groups. The molecular formula is , and it exhibits properties that make it useful in photochemical reactions and as a reagent in organic synthesis.

Mechanism of Biological Activity

DPIB acts primarily as an electrophilic species in chemical reactions. Its biological activity can be attributed to its ability to generate reactive oxygen species (ROS) upon photolysis, which can induce oxidative stress in cells. This property has been leveraged in various biological assays to study cellular responses.

Antimicrobial Activity

Recent studies have demonstrated that DPIB exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for DPIB against various pathogens have been documented:

| Pathogen | MIC (mg/L) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 4.0 |

| Escherichia coli | 1.0 - 8.0 |

| Salmonella spp. | 2.0 - 16.0 |

These results suggest that DPIB could be a potential lead compound for developing new antimicrobial agents.

Case Studies

-

Study on Antimicrobial Efficacy :

A study investigated the antibacterial efficacy of DPIB against clinical isolates of MRSA and other Gram-positive bacteria. The results indicated that DPIB not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for bacterial virulence . -

Photodynamic Therapy Applications :

Another significant application of DPIB is in photodynamic therapy (PDT). In this context, DPIB was used as a photosensitizer to generate ROS upon light activation, leading to apoptosis in cancer cell lines. This study highlighted the potential of DPIB as a therapeutic agent in oncology . -

Synthesis of Bioactive Compounds :

Research has also focused on the use of DPIB in synthesizing novel bioactive compounds, such as N-phenyl α-amino acids. These compounds demonstrated promising biological activities, including anti-inflammatory and anticancer effects, showcasing the versatility of DPIB in medicinal chemistry .

特性

IUPAC Name |

diphenyliodanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.BrH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPSGXJFQQZYMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-84-0 (Parent) | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70883680 | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-73-4 | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyliodonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diphenyliodonium bromide is a versatile reagent in organic synthesis. It acts as an electrophilic phenylating agent, enabling the introduction of phenyl groups into various substrates. [, , ] For instance, it facilitates the synthesis of N-phenyl α-amino acids by reacting with amino acid esters in the presence of silver nitrate and a copper bromide catalyst. [] It also serves as a phenyl radical source in the presence of initiators, enabling polymerization reactions. []

A: this compound plays a crucial role in synthesizing block copolymers via a combination of Photoinduced Radical Oxidation/Addition/Deactivation (PROAD) and iniferter processes. [] Initially, it participates in the PROAD polymerization of isobutyl vinyl ether, resulting in polymers with triphenylmethyl end groups. These polymers then function as macroiniferters, initiating the polymerization of other vinyl monomers like methyl methacrylate, tert-butyl acrylate, and styrene, ultimately yielding block copolymers. []

A: Electrochemical studies, including pulse polarography and cyclic voltammetry, reveal intricate reduction processes of this compound in dimethylformamide. [] Depending on the concentration of supporting electrolyte and this compound itself, its pulse polarogram exhibits three or four waves. These waves correspond to the reduction of various species, including phenyl mercuric halide (formed by the reaction of this compound with mercury), diphenyliodonium cations, iodobenzene, and adsorbed phenylmercury radicals. []

ANone: this compound has the molecular formula (C6H5)2I+Br-. While the provided abstracts do not detail specific spectroscopic data, its structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

A: Research indicates that incorporating diaryliodonium chemicals, including this compound, into the diet of steers, potentially at concentrations as low as 50 parts per million, demonstrated a positive influence on nitrogen utilization in these animals. [] This effect was observed through enhancements in nitrogen absorption, the utilization of absorbed nitrogen, and overall nitrogen retention. []

ANone: While the provided abstracts don't delve into specific safety data for this compound, it's crucial to handle this compound with care, as is standard practice with laboratory reagents. Always refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.

A: While a comprehensive historical overview is not provided in the abstracts, the research highlights the evolution of this compound's applications, ranging from its early use in electrochemical studies [] to its more recent applications in block copolymer synthesis [] and radiolabeling. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。